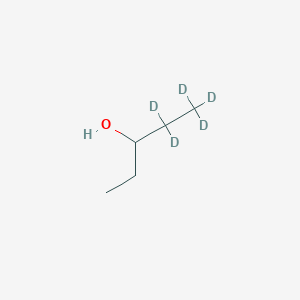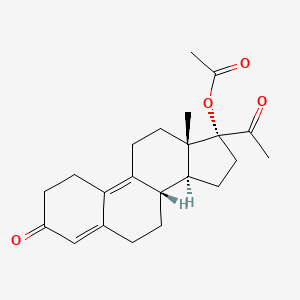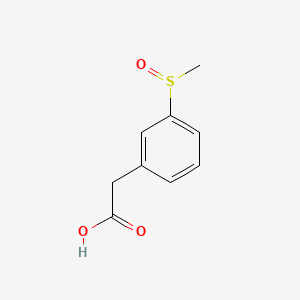
Trifluorométhanesulfonate de 2-(1,3-dioxoisoindolin-2-yl)éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate is an organic triflate compound with a molecular formula of C11H8F3NO5S and a molecular weight of 323.2451296. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to an ethyl chain, which is further connected to a 1,3-dioxoisoindolinyl moiety. The triflate group is known for its excellent leaving group properties, making this compound valuable in various organic synthesis reactions.
Applications De Recherche Scientifique
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis due to its excellent leaving group properties, facilitating the formation of various carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of advanced materials, including polymers and photochromic materials, due to its unique chemical properties.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that isoindoline-1,3-dione derivatives, which are structurally similar to this compound, have been extensively studied for their diverse biological activities . These compounds have shown potential in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the compound contains two double-bonded nitrogen atoms to the central sulfur atom , which could potentially interact with its targets.
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives have diverse biological activities and can interact with multiple biochemical pathways .
Result of Action
It is known that high concentrations of free radicals can cause lipids, proteins, and dna damage in cells and tissues, leading to serious illnesses like cancer, inflammatory diseases, cvs disorders, immunosuppression, and neurodegenerative disorders .
Méthodes De Préparation
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate typically involves the reaction of 2-(2-hydroxyethyl)isoindoline-1,3-dione with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. The racemic compound can be crystallized from isopropanol to obtain the desired product .
Analyse Des Réactions Chimiques
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate undergoes various chemical reactions, primarily due to the presence of the triflate group. Some of the common reactions include:
Nucleophilic Substitution Reactions: The triflate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl groups of the 1,3-dioxoisoindolinyl moiety, using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethyl chain can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Comparaison Avec Des Composés Similaires
2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate can be compared with other similar compounds such as:
2-(1,3-Dioxoisoindolin-2-yl)ethyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group. The triflate group provides better leaving group properties compared to the methanesulfonate group.
2-(1,3-Dioxoisoindolin-2-yl)ethyl tosylate: Contains a tosylate group, which is also a good leaving group but not as effective as the triflate group.
2-(1,3-Dioxoisoindolin-2-yl)ethyl bromide: Features a bromide leaving group, which is less effective compared to the triflate group but still widely used in organic synthesis.
These comparisons highlight the unique properties of 2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate, particularly its superior leaving group ability, which makes it a valuable reagent in various chemical reactions.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO5S/c12-11(13,14)21(18,19)20-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXUMZQBGZEFIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Quinolinecarboxylic acid, 7-[3-(cyanoMethyl)-4-Methyl-1-piperazinyl]-1-cyclopropyl-6-fluoro-1,4-di](/img/no-structure.png)



![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)

